An In-depth Technical Guide to 2-(3-Methylphenoxy)pyridine-5-boronic acid
An In-depth Technical Guide to 2-(3-Methylphenoxy)pyridine-5-boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(3-Methylphenoxy)pyridine-5-boronic acid (CAS 1793003-62-9). We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications as a key building block in the synthesis of complex organic molecules. This document is designed to provide both foundational knowledge and practical insights, grounded in the established principles of organic and medicinal chemistry.
Introduction: The Role of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] First synthesized in 1860, their utility skyrocketed with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[3]
The versatility, stability, and relatively low toxicity of boronic acids have cemented their status as crucial building blocks.[1] In drug discovery, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[1][4] More commonly, however, aryl and heteroaryl boronic acids serve as versatile intermediates, enabling the rapid exploration of chemical space to optimize the structure-activity relationships (SAR) of potential drug candidates.[4][5]
2-(3-Methylphenoxy)pyridine-5-boronic acid is a heteroaromatic boronic acid that combines three key structural motifs: a pyridine ring, a phenoxy ether linkage, and a methylphenyl group. This combination makes it a valuable reagent for introducing this specific substituted heteroaryl moiety into target molecules, offering a pathway to novel compounds with potential biological activity.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, we can summarize its known attributes and predict others based on the general properties of arylboronic acids.
Table 1: Physicochemical Properties of 2-(3-Methylphenoxy)pyridine-5-boronic acid
| Property | Value | Source/Comment |
| CAS Number | 1793003-62-9 | [6] |
| Molecular Formula | C₁₂H₁₂BNO₃ | Calculated |
| Molecular Weight | 229.04 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Based on similar compounds.[7] |
| Melting Point | Not publicly available. | Arylboronic acids are typically solids with moderate to high melting points.[7] |
| Solubility | Expected to be soluble in organic solvents like THF, dioxane, and DMSO; sparingly soluble in water. | General property of arylboronic acids. |
| Stability | Air-stable as a solid. May be prone to decomposition in solution, particularly under heat or basic conditions. Some heterocyclic boronic acids can be unstable.[8] | MIDA boronates are an alternative for unstable boronic acids.[8] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for synthesizing aryl and heteroaryl boronic acids is through the reaction of an organometallic reagent (generated from a corresponding halide) with a trialkyl borate ester, followed by acidic workup.[9] A plausible synthetic route for 2-(3-Methylphenoxy)pyridine-5-boronic acid would start from 5-bromo-2-(3-methylphenoxy)pyridine.
Step-by-Step Protocol:
-
Lithiation: Dissolve 5-bromo-2-(3-methylphenoxy)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform a lithium-halogen exchange, generating the corresponding pyridyl lithium species.[7]
-
Borylation: While maintaining the low temperature, add a trialkyl borate, such as triisopropyl borate, to the reaction mixture.[7][9] The organolithium reagent will act as a nucleophile, attacking the electrophilic boron atom.
-
Hydrolysis: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final boronic acid product.[7]
-
Purification: The product can be purified through extraction and recrystallization. Adjusting the pH of the aqueous layer to around 7 can often precipitate the boronic acid.[9]
Caption: Proposed workflow for the synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of 2-(3-Methylphenoxy)pyridine-5-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction couples the pyridine moiety to an aryl, heteroaryl, or vinyl halide (or triflate), forming a new C-C bond.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are foundational in constructing molecular libraries for drug discovery.[2] The title compound, 2-(3-Methylphenoxy)pyridine-5-boronic acid, is a valuable building block for several reasons:
-
Heterocyclic Scaffold: The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
-
Aryl Ether Linkage: The phenoxy-pyridine structure is present in numerous biologically active compounds, acting as a rigid linker that can correctly orient other functional groups for optimal target binding.
-
Substitution Pattern: The meta-methyl group on the phenoxy ring provides a handle for modulating lipophilicity and exploring steric interactions within a binding pocket.
By using this reagent in Suzuki-Miyaura couplings, medicinal chemists can readily synthesize a diverse array of biaryl and hetero-biaryl compounds, which are privileged structures in many therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
Spectroscopic Characterization Guide
For researchers synthesizing or using this compound, the following spectroscopic features are expected:
-
¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the downfield region (typically δ 6.5-9.0 ppm). A singlet corresponding to the methyl group (CH₃) would be expected around δ 2.2-2.5 ppm. The two protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon would appear upfield (around δ 20-25 ppm). The carbon atom directly attached to the boron atom will also be in the aromatic region, but its signal may be broadened due to the quadrupolar nature of the boron nucleus.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 230.0.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching in the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and a strong B-O stretching band (around 1300-1400 cm⁻¹).
Safety and Handling
Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11][12]
-
Health Hazards: Boronic acids can be irritants to the eyes, skin, and respiratory system.[13] Inhalation of dust should be avoided.[13] Some boron compounds are flagged for potential reproductive toxicity with chronic high-dose exposure.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[10][12] Storing under an inert atmosphere can prolong shelf life, especially for more sensitive boronic acids.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.[11]
Conclusion
2-(3-Methylphenoxy)pyridine-5-boronic acid is a specialized chemical reagent with significant potential as a building block in organic synthesis and drug discovery. Its value is derived from the convergence of a heteroaromatic pyridine core, a rigid aryl ether linker, and the versatile reactivity of the boronic acid functional group. While detailed experimental data on this specific molecule remains sparse in the public domain, its properties, synthesis, and applications can be confidently inferred from the well-established chemistry of its structural class. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs.
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